
4-Deoxycohumulone
Descripción general
Descripción
Deoxycohumulone is a 2-acyl-4,6-diprenylphloroglucinol in which the acyl group is specified as isobutyryl. It has a role as an agrochemical and an insecticide.
Aplicaciones Científicas De Investigación
Larvicidal Activity Against Mosquitoes
4-Deoxycohumulone has been evaluated for its potential as a larvicidal agent against the Culex pipiens mosquito species. Research has demonstrated that 4-Deoxycohumulone exhibits significant larvicidal activity, with potency highlighted by specific lethal concentration values. The structure-activity relationship studies suggest that the presence of free hydroxyl groups is essential for this larvicidal effect. The addition of synergists such as piperonyl butoxide can enhance its efficacy, indicating a potential application in mosquito control strategies to mitigate disease transmission (Mitsopoulou et al., 2014).
Biomimetic Synthesis of Polyprenylated Acylphloroglucinols
4-Deoxycohumulone serves as a key precursor in the biomimetic synthesis of type A polyprenylated acylphloroglucinols (PPAPs), which are a class of natural products with various bioactivities. The synthesis involves a C-alkylation-cation cyclization reaction sequence, leveraging the structural features of 4-Deoxycohumulone to construct the complex bicyclic framework characteristic of type A PPAPs. This approach underscores the utility of 4-Deoxycohumulone in facilitating the synthesis of biologically significant compounds, which could have implications in drug discovery and development (Couladouros et al., 2009).
Exploration of Structural Characteristics for Enhanced Larvicidal Potency
Further research into the structural characteristics of 4-Deoxycohumulone and related compounds has led to the identification of derivatives with improved larvicidal activity against Culex pipiens. By synthesizing and evaluating a range of analogues, researchers have delineated the structural features that contribute to enhanced potency, providing insights that could guide the development of more effective mosquito control agents. This line of inquiry not only expands the understanding of 4-Deoxycohumulone's biological activity but also opens avenues for the creation of novel larvicidal compounds with potential environmental and public health benefits (Makri et al., 2022).
Propiedades
Número CAS |
5880-42-2 |
|---|---|
Nombre del producto |
4-Deoxycohumulone |
Fórmula molecular |
C20H28O4 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
2-methyl-1-[2,4,6-trihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]propan-1-one |
InChI |
InChI=1S/C20H28O4/c1-11(2)7-9-14-18(22)15(10-8-12(3)4)20(24)16(19(14)23)17(21)13(5)6/h7-8,13,22-24H,9-10H2,1-6H3 |
Clave InChI |
KKFIZYKKQLWBKH-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)C1=C(C(=C(C(=C1O)CC=C(C)C)O)CC=C(C)C)O |
SMILES canónico |
CC(C)C(=O)C1=C(C(=C(C(=C1O)CC=C(C)C)O)CC=C(C)C)O |
melting_point |
88-89°C |
Descripción física |
Solid |
Sinónimos |
deoxycohumulone |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1,1-trifluoro-N-[4-[2-[4-[2-[3-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide](/img/structure/B1265084.png)
![[Ti(eta(5)-C5H5)2]](/img/structure/B1265085.png)
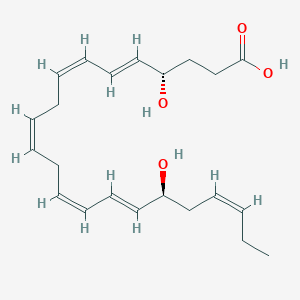
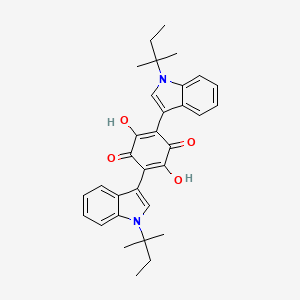
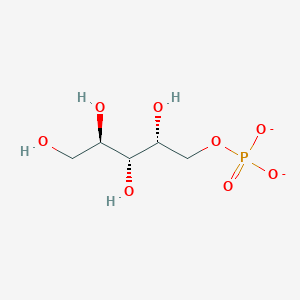
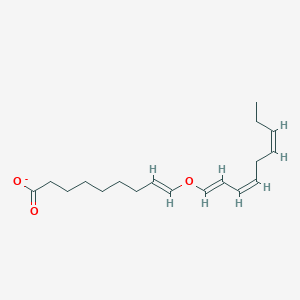
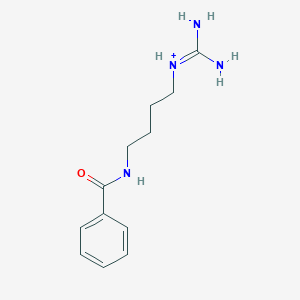
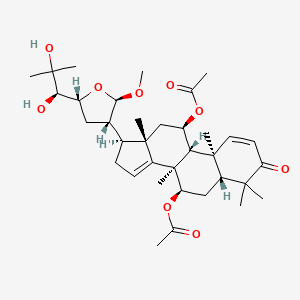



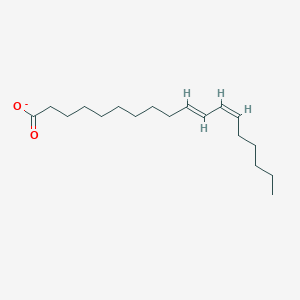
![diethyl (1S,4R,6E,9R,12R,13S,15R,16R)-16-[(4-bromophenyl)carbamoyloxy]-15-(hydroxymethyl)-13-methoxy-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-ene-4,9-dicarboxylate](/img/structure/B1265105.png)
![N-[6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]acetamide;propan-2-ol](/img/structure/B1265106.png)